molecular formula C11H19NO3 B13317679 Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate

Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate

Cat. No.: B13317679
M. Wt: 213.27 g/mol
InChI Key: YBNJVDXYTDDRHD-UHFFFAOYSA-N
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Description

Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C11H19NO3. It is a derivative of pyrrolidine and oxane, and it is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with oxane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives .

Scientific Research Applications

Chemistry: Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is used as a building block in organic synthesis. It is often employed in the synthesis of complex organic molecules and pharmaceuticals .

Biology: In biological research, the compound is used to study the effects of pyrrolidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: Its unique chemical properties make it a valuable candidate for drug development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and products .

Mechanism of Action

The mechanism of action of Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylate
  • Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate hydrochloride

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Biological Activity

Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and practitioners in the field.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an oxan-4-yl group and a carboxylate ester functional group. This unique structure allows for diverse interactions with biological targets, which may contribute to its pharmacological effects.

Property Details
Molecular Formula C11H17NO3
Molecular Weight Approximately 213.27 g/mol
Functional Groups Pyrrolidine, Carboxylate Ester

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. These interactions can modulate the activity of these targets, influencing various biochemical pathways. Research indicates that the compound may exhibit anti-inflammatory and anticancer properties through these mechanisms.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Anticancer Potential : The compound has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
  • Enzyme Modulation : It may interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

  • Study on Enzyme Interaction : A study demonstrated that this compound could inhibit specific enzymes linked to cancer progression, suggesting its potential as a therapeutic agent in cancer treatment .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its effectiveness in vivo .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
Methyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylateC11H19NO3Different oxane structure leading to varied reactivity
Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylateC11H19NO3Variation in substitution position on the pyrrolidine ring
Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylateC12H21NO3Ethyl group instead of methyl alters solubility

The structural variations among these compounds can lead to significant differences in their biological activities and pharmacokinetic profiles.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the effects of this compound. Investigations should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • Clinical Trials : Conducting clinical studies to evaluate its safety and efficacy in human subjects.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-10(13)11(4-5-12-8-11)9-2-6-15-7-3-9/h9,12H,2-8H2,1H3

InChI Key

YBNJVDXYTDDRHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C2CCOCC2

Origin of Product

United States

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